BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-
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Overview
Description
BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL-: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- typically involves the formation of the benzo[rst]pentaphene core followed by functionalization at specific positions. One efficient approach includes the use of high-temperature cyclization reactions to form the polycyclic structure, followed by selective introduction of the carboxaldehyde and methyl groups .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials for photonics and optoelectronics
Mechanism of Action
The mechanism of action of BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- involves its interaction with molecular targets through its aromatic rings and functional groups. The compound can participate in charge transfer and electron delocalization, which are crucial for its electronic properties. These interactions can influence various pathways, including those involved in photophysical and photochemical processes .
Comparison with Similar Compounds
Benzo[rst]pentaphene: The parent compound without the carboxaldehyde and methyl groups.
5,5’-Bibenzo[rst]pentaphene: A dimer of benzo[rst]pentaphene with enhanced photophysical properties.
8,8’-Dimesityl-5,5’-bibenzo[rst]pentaphene: A derivative with mesityl groups that further modifies its electronic properties.
Uniqueness: BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE, 8-METHYL- is unique due to its specific functional groups, which provide distinct reactivity and electronic characteristics. The presence of the carboxaldehyde and methyl groups allows for targeted chemical modifications and applications in various fields .
Properties
CAS No. |
63040-56-2 |
---|---|
Molecular Formula |
C26H16O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
13-methylhexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C26H16O/c1-15-16-6-2-3-7-18(16)21-12-13-22-19-8-4-5-9-20(19)24(14-27)23-11-10-17(15)25(21)26(22)23/h2-14H,1H3 |
InChI Key |
MCGBHWDYRPGANM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C16)C=O |
Origin of Product |
United States |
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